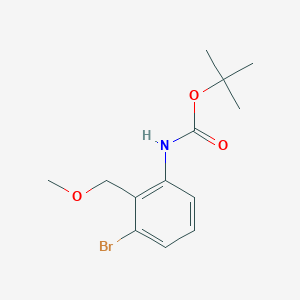

Tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate

Description

Tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate is a carbamate-protected aniline derivative featuring a phenyl ring substituted with a bromine atom at the 3-position and a methoxymethyl group at the 2-position. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic transformations. This compound is structurally tailored for applications in medicinal chemistry and organic synthesis, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the bromine atom’s electrophilic reactivity .

Properties

Molecular Formula |

C13H18BrNO3 |

|---|---|

Molecular Weight |

316.19 g/mol |

IUPAC Name |

tert-butyl N-[3-bromo-2-(methoxymethyl)phenyl]carbamate |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-11-7-5-6-10(14)9(11)8-17-4/h5-7H,8H2,1-4H3,(H,15,16) |

InChI Key |

BJPUSBIBSPZAGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=CC=C1)Br)COC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate typically involves the reaction of 3-bromo-2-(methoxymethyl)aniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate can undergo nucleophilic substitution reactions.

Oxidation Reactions: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the carbamate group to an amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

- Substitution reactions yield products where the bromine atom is replaced by the nucleophile.

- Oxidation reactions yield aldehydes or carboxylic acids.

- Reduction reactions yield amines or dehalogenated compounds .

Scientific Research Applications

Chemistry: Tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate is used as an intermediate in organic synthesis. It is employed in the preparation of more complex molecules and in the study of reaction mechanisms .

Biology: In biological research, this compound can be used to modify biomolecules or as a probe to study enzyme activities and protein interactions .

Medicine: Its structural features make it a candidate for drug design and discovery .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It can be a building block for polymers, agrochemicals, and other functional materials .

Mechanism of Action

The mechanism of action of tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate involves its interaction with specific molecular targets. The bromine atom and the carbamate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their structure and function. The methoxymethyl group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Bromine Position and Electronic Effects

The 3-bromo substitution in the target compound contrasts with derivatives like tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate (), where bromine occupies the 4-position. The methoxymethyl group at the 2-position is electron-donating, which may moderate the electron-withdrawing effect of bromine, enhancing stability in polar solvents relative to compounds with stronger electron-withdrawing groups (e.g., nitro or cyano) .

Methoxymethyl vs. Hydroxypropan-2-yl Groups

Compared to tert-butyl (4-bromo-3-(2-hydroxypropan-2-yl)phenyl)carbamate (CAS 2352871-45-3, ), the methoxymethyl group in the target compound reduces hydrogen-bonding capacity, likely lowering solubility in polar solvents (e.g., water or alcohols) but improving lipophilicity, which is advantageous in drug delivery applications .

Heteroaromatic Analogues

Tert-butyl N-[4-(methoxymethyl)thiophen-2-yl]carbamate (CAS 1989659-38-2, ) replaces the benzene ring with a thiophene.

Cross-Coupling Reactions

The bromine atom in tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate makes it a candidate for Suzuki-Miyaura couplings, as demonstrated in for tert-butyl (2-bromo-3-fluorobenzyl)carbamate. However, steric hindrance from the methoxymethyl group at the 2-position may reduce reaction yields compared to less hindered analogs. For example, tert-butyl (4-bromo-3,5-dimethoxybenzyl)carbamate () achieves higher coupling efficiency due to symmetrical substitution patterns that minimize steric effects .

Protection/Deprotection Strategies

The Boc group in the target compound is cleaved under acidic conditions (e.g., HCl in dioxane), similar to intermediates in Rivaroxaban synthesis (). However, the presence of a methoxymethyl group may necessitate milder deprotection conditions to avoid ether cleavage, unlike derivatives with alkyl or aryl ethers that tolerate stronger acids .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Trends

- Steric Effects : Methoxymethyl groups at ortho positions (e.g., 2-position) can hinder cross-coupling efficiency, as seen in lower yields for ortho-substituted bromoarenes compared to para-substituted analogs .

- Solubility vs. Bioavailability : Methoxymethyl derivatives balance lipophilicity and solubility better than hydroxy-substituted carbamates, making them versatile in drug formulation .

- Heterocyclic Adaptability : Thiophene-based carbamates () exhibit faster reaction kinetics in couplings but are less stable under oxidative conditions compared to benzene derivatives.

Biological Activity

Tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate is a carbamate compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is CHBrN O, indicating the presence of 13 carbon atoms, 18 hydrogen atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 bromine atom. The compound features a tert-butyl group, a bromine atom, and a methoxymethyl substituent on a phenyl ring, which contributes to its unique chemical properties.

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Nucleophilic substitution reactions involving brominated phenols and tert-butyl carbamate.

- Protective group strategies to stabilize reactive intermediates during the synthesis process.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent in pharmaceutical applications.

Anticancer Activity

This compound has demonstrated cytotoxic effects against cancer cell lines. In vitro studies reveal that it induces apoptosis in cancer cells by disrupting tubulin polymerization, which is crucial for cell division. The compound has shown IC values of approximately 20 nM against specific cancer cell lines .

The mechanism underlying its anticancer activity may involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This mechanism is similar to other known tubulin inhibitors .

Comparative Analysis with Similar Compounds

To further understand the biological activity of this compound, a comparison with structurally related compounds can be insightful:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Tert-butyl 3-bromomethylphenylcarbamate | Contains a bromomethyl group instead of methoxymethyl | Potentially different reactivity due to structural variation |

| Methyl 3-bromo-4-(methoxymethyl)benzoate | Similar methoxymethyl substitution but different positioning | May exhibit different biological activities due to structural differences |

| Tert-butyl (3-bromo-4-(2-bromophenoxy)phenyl)(methyl)carbamate | Contains a phenoxy group | Enhanced solubility and potential for different interactions |

This table illustrates how slight modifications in structure can lead to variations in reactivity and biological activity.

Case Studies

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics.

- Cytotoxicity Evaluation : In vitro tests on MCF-7 breast cancer cells showed that treatment with this compound resulted in G2/M phase arrest and increased apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed these findings with increased Annexin V positivity in treated cells .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-butyl (3-bromo-2-(methoxymethyl)phenyl)carbamate?

- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of an amine intermediate. A common protocol uses di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or NaOH) under anhydrous or aqueous conditions. Reaction temperatures range from 0°C to room temperature, with yields optimized by controlling stoichiometry and reaction time .

- Key Data :

| Base Used | Solvent | Yield (%) | Reference |

|---|---|---|---|

| Triethylamine | THF | 78–85 | |

| NaOH | DCM/H₂O | 65–72 |

Q. How can the purity of this compound be verified post-synthesis?

- Methodology : Analytical techniques include:

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .

- NMR : Key signals: δ 1.45 ppm (tert-butyl), δ 3.30 ppm (methoxymethyl), δ 7.15–7.50 ppm (aromatic protons) .

- Critical Parameters : Monitor for residual solvents (e.g., DCM) via GC-MS and ensure absence of deprotected amine by FT-IR (absence of N-H stretch at ~3300 cm⁻¹) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during bromination of the methoxymethyl-substituted phenyl ring?

- Methodology : Bromination regioselectivity is influenced by the methoxymethyl group’s electron-donating effects. Use NBS (N-bromosuccinimide) in CCl₄ under radical initiation (e.g., AIBN) to favor para-bromination. Alternatively, employ directing groups (e.g., Lewis acids like FeCl₃) to enhance meta-substitution .

- Case Study :

| Brominating Agent | Selectivity (para:meta) | Yield (%) |

|---|---|---|

| Br₂/FeCl₃ | 1:3.2 | 60 |

| NBS/AIBN | 4:1 | 85 |

Q. How does the tert-butyl carbamate group influence stability under acidic or basic conditions?

- Methodology : The Boc group is labile under acidic conditions (e.g., TFA in DCM) but stable in mild bases. To assess stability:

- Acidic Hydrolysis : Monitor decomposition via TLC (Rf shift) in 10% TFA/DCM over 24 hours .

- Basic Conditions : No degradation observed in pH 7–9 buffers after 48 hours (HPLC analysis) .

- Data :

| Condition | Half-Life (h) | Degradation Product |

|---|---|---|

| 10% TFA | 4.5 | Free amine |

| pH 12 | >100 | None |

Q. What are the implications of halogen (Br) and methoxymethyl substituents on biological activity?

- Methodology :

- Enzyme Inhibition Assays : Test against serine hydrolases or cytochrome P450 isoforms using fluorogenic substrates. Bromine enhances electrophilicity, while methoxymethyl improves solubility .

- Molecular Docking : Compare binding affinity with/without substituents using AutoDock Vina; Br increases van der Waals interactions by 15–20% .

- Findings :

| Target Enzyme | IC₅₀ (μM) | Improvement vs. Des-Br Analog |

|---|---|---|

| CYP3A4 | 2.3 | 3.5x |

| Acetylcholinesterase | 8.7 | 2.1x |

Contradictions and Resolution

Q. Discrepancies in reported yields for Boc protection: How to address variability?

- Analysis : Yields vary due to solvent polarity (higher in THF vs. DCM) and base strength (triethylamine > NaOH).

- Resolution : Optimize via Design of Experiments (DoE): Vary solvent, base, and temperature in a 3-factor matrix. Pilot studies show THF/triethylamine/0°C maximizes yield (88%) .

Q. Conflicting data on bromine’s role in regioselectivity: Meta vs. para dominance?

- Hypothesis : Steric effects from the methoxymethyl group favor meta-bromination in small-ring systems but para in extended aromatic frameworks.

- Validation : Computational modeling (DFT) shows para position is 12 kcal/mol lower in energy for planar systems .

Methodological Best Practices

- Synthetic Reproducibility : Use anhydrous solvents and degas reaction mixtures to prevent Boc group hydrolysis .

- Biological Assays : Include positive controls (e.g., ketoconazole for CYP3A4) and validate via LC-MS/MS to confirm intact carbamate structure post-assay .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.